REACTION_CXSMILES
|
C(O[C:4](=[O:16])[CH2:5][C:6]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[CH:7][C:8]#[N:9])C.[CH2:17](N)[CH2:18][NH2:19]>>[C:10]1([C:6]2[CH:7]=[C:8]3[NH:9][CH2:17][CH2:18][N:19]3[C:4](=[O:16])[CH:5]=2)[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1
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Name
|
|
Quantity
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9.37 g
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Type
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reactant
|
Smiles
|
C(C)OC(CC(=CC#N)C1=CC=CC=C1)=O
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(CN)N
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Control Type
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UNSPECIFIED
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Setpoint
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160 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
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The resulting suspension was cooled to room temperature
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Type
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FILTRATION
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Details
|
filtered
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Type
|
WASH
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Details
|
the filtrated cake was washed with EtOAc
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Type
|
CUSTOM
|
Details
|
finally dried
|
Name
|
|
Type
|
product
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Smiles
|
C1(=CC=CC=C1)C=1C=C2N(C(C1)=O)CCN2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |